molecular formula C5H8N2O B1295807 3,5-Dimethylisoxazol-4-amine CAS No. 31329-64-3

3,5-Dimethylisoxazol-4-amine

Cat. No. B1295807
CAS RN: 31329-64-3
M. Wt: 112.13 g/mol
InChI Key: INSUSOZBMWJGDG-UHFFFAOYSA-N
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Description

3,5-Dimethylisoxazol-4-amine is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and pharmaceuticals. The compound is characterized by the presence of an isoxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen atoms. This ring structure is further substituted with methyl groups and an amine group, which can participate in a variety of chemical reactions.

Synthesis Analysis

The synthesis of 3,5-dimethylisoxazol-4-amine derivatives has been explored through different methods. One practical synthesis approach involves the use of technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid, resulting in a 62% overall yield of 3-amino-4,5-dimethylisoxazole . This method highlights the use of DBU treatment to purify the starting material and acetohydroxamic acid as an N-protected hydroxylamine equivalent, which is crucial for the synthesis process.

Molecular Structure Analysis

The molecular structure of 3,5-dimethylisoxazol-4-amine derivatives has been confirmed through various spectroscopic techniques. For instance, the structure of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine was elucidated using elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . Similarly, anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine was characterized by similar methods, confirming the successful synthesis of the compound .

Chemical Reactions Analysis

3,5-Dimethylisoxazole undergoes various chemical reactions, including alkylation, hydrogenolysis, and hydrolysis. Alkylation with sodium amide in liquid ammonia leads to 3-methyl-5-alkylisoxazoles, and further di- and tri-alkylation can introduce secondary and tertiary alkyl groups at the 5-position of the isoxazole ring . The compound also reacts with carbonyl compounds to produce different reaction products depending on the conditions and the reactants used. For example, it reacts with methyl benzoate to form 3-methyl-5-(benzoylmethyl)isoxazole and with ketones and aldehydes to give 3-methyl-5-(2-hydroxyalkyl)isoxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dimethylisoxazol-4-amine derivatives are influenced by their molecular structure. The presence of substituents on the isoxazole ring can affect the compound's reactivity, boiling point, melting point, and solubility. The spectroscopic data obtained from studies provide insights into the electronic and structural features of these compounds, which are essential for understanding their behavior in chemical reactions and potential applications in various fields .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Pharmacology of Anti-Cancer Drugs .

Summary of the Application

3,5-Dimethylisoxazol-4-amine is used in the synthesis of derivatives that act as potent BRD4 inhibitors with anti-breast cancer activity .

Methods of Application or Experimental Procedures

In this study, 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were designed and synthesized to evaluate their inhibitory activities against BRD4 .

Results or Outcomes

Notably, compound DDT26 exhibited the most potent inhibitory effect on BRD4, with an IC 50 value of 0.237 ± 0.093 μM. DDT26 demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .

Application in Organic Chemistry

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

3,5-Dimethylisoxazol-4-amine is used in the synthesis of 3,5-disubstituted isoxazoles using Cu/graphene/clay nanohybrid as a new heterogeneous nano catalyst .

Methods of Application or Experimental Procedures

In this method, Cu/AC/r-GO nanohybrid catalyses the 1,3-dipolar cycloaddition of alkynes and nitrile oxides in the presence of NaHCO in H2O/THF (50:50, V/V) to afford the corresponding 3,5-disubstituted isoxazoles .

Results or Outcomes

The Cu/AC/r-GO nanohybrid is a low cost, non-hygroscopic, chemically and thermally stable catalyst that can be reused for many consecutive reaction runs without significant loss in its reactivity .

Application in Solvent-free Synthesis

Specific Scientific Field

This application falls under the field of Green Chemistry .

Summary of the Application

3,5-Dimethylisoxazol-4-amine is used in the solvent-free synthesis of 3,5-isoxazoles .

Methods of Application or Experimental Procedures

The proposed methodology allows the synthesis of 3,5-isoxazoles in moderate to excellent yields from terminal alkynes and hydroxyimidoyl chlorides, using a recyclable Cu/Al2O3 nanocomposite catalyst . This process is carried out under ball-milling conditions .

Results or Outcomes

The proposed conditions are reproducible to a 1.0-gram scale without further milling time variations .

Application in ‘Click’ Cycloaddition

Specific Scientific Field

This application falls under the field of Organic Synthesis .

Summary of the Application

3,5-Dimethylisoxazol-4-amine is used in the ‘click’ cycloaddition of structurally diverse alkynes with in situ generated nitrile oxides .

Methods of Application or Experimental Procedures

In this method, Cu/aminoclay/reduced graphene oxide nanohybrid (Cu/AC/r-GO nanohybrid) catalyses the 1,3-dipolar cycloaddition of alkynes and nitrile oxides in the presence of NaHCO in H2O/THF (50:50, V/V) to afford the corresponding 3,5-disubstituted isoxazoles .

Results or Outcomes

The Cu/AC/r-GO nanohybrid is a low cost, non-hygroscopic, chemically and thermally stable catalyst that can be reused for many consecutive reaction runs without significant loss in its reactivity .

Application in Bromodomain Ligands Optimization

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

3,5-Dimethylisoxazole derivatives are used in the optimization of potent bromodomain ligands . These ligands have emerged as important therapeutic targets for various hematologic cancers .

Methods of Application or Experimental Procedures

In this study, 3,5-dimethylisoxazole derivatives were used in the structure-guided optimization to develop potent inhibitors of the BET (bromodomain and extra terminal domain) bromodomain family with good ligand efficiency .

Results or Outcomes

The phenol and acetate derivatives of the lead compounds showed strong antiproliferative effects on MV4;11 acute myeloid leukemia cells .

Application in Inhibitors for Bromodomain and Extraterminal Domain (BET) Family

Specific Scientific Field

This application falls under the field of Pharmacology .

Summary of the Application

3,5-Dimethylisoxazol-4-amine is used in the design and synthesis of novel derivatives as potential BRD4 inhibitors .

Methods of Application or Experimental Procedures

In this study, a series of novel 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives were designed and synthesized to evaluate their inhibitory activities against BRD4 .

Results or Outcomes

Among the synthesized compounds, one compound emerged as the most potent, exhibiting robust inhibitory activity against BRD4 at sub-micromolar concentrations .

Safety And Hazards

3,5-Dimethylisoxazol-4-amine may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use a dust mask type N95 (US) and eyeshields when handling this compound .

properties

IUPAC Name

3,5-dimethyl-1,2-oxazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-3-5(6)4(2)8-7-3/h6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSUSOZBMWJGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70953372
Record name 3,5-Dimethyl-1,2-oxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylisoxazol-4-amine

CAS RN

31329-64-3
Record name 4-Isoxazolamine, 3,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031329643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethyl-1,2-oxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3,5-dimethylisoxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Marri, R Kakkerla, MPS Krishna, H Lingabathula… - 2019 - nopr.niscpr.res.in
3-(3,5-Dimethylisoxazol-4-yl)-2-arylthiazolidin-4-ones 3a-l have been synthesized from 4-amino-3,5-dimethylisoxazole 1 by condensation with aromatic aldehydes, followed by …
Number of citations: 6 nopr.niscpr.res.in
R Kakkerla, MPSM Krishna, S Marri, KR Murthy - 2015 - researchgate.net
The reaction of 3, 5-dimethylisoxazol-4-amine with different β-Keto esters under microwave irradiation without using any catalyst and or solvent leads to the formation of isoxazolyl …
Number of citations: 0 www.researchgate.net
E Rajanarendar, ASR Reddy, M Srinivas - Chinese Chemical Letters, 2008 - Elsevier
Synthesis of novel 3-aryl-5-(3,5-dimethylisoxazol-4-yl)-2,3,5,6-tetrahydrobenzo[g][1,3,5]oxadiazocine-4-thiones 5 has been accomplished from 3,5-dimethylisoxazol-4-amine 1 by …
Number of citations: 1 www.sciencedirect.com
T Yang, T Zhang, XN Guan, Z Dong, L Lan… - Journal of Medicinal …, 2020 - ACS Publications
Sortase A (SrtA) anchors surface proteins to the cell wall envelope, and it has attracted increasing interesting as a potential antivirulence target. Several small-molecule inhibitors for …
Number of citations: 20 pubs.acs.org
M Lemurell, J Ulander, H Emtenäs… - Journal of Medicinal …, 2019 - ACS Publications
5-Lipoxygenase (5-LO)-activating protein (FLAP) inhibitors have proven to attenuate 5-LO pathway activity and leukotriene production in human clinical trials. However, previous clinical …
Number of citations: 8 pubs.acs.org
B Selvakumar, KP Elango - Journal of Chemical Research, 2017 - journals.sagepub.com
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives by direct aminocarbonylation was demonstrated using solid Co 2 (CO) 8 as a CO source in an autoclave at elevated temperature by …
Number of citations: 2 journals.sagepub.com
Y Yan, A Bao, Y Wang, X Xie, D Wang, Z Deng… - Available at SSRN … - papers.ssrn.com
Design, synthesis, antifungal activity and molecular docking studies of novel chiral isoxazoline-benzofuran-sulfonamide derivati Page 1 Design, synthesis, antifungal activity and …
Number of citations: 0 papers.ssrn.com

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